molecular formula C24H19N5O3 B14492621 [2-(2-{Phenyl[(E)-(quinolin-8-yl)diazenyl]methylidene}hydrazinyl)phenoxy]acetic acid CAS No. 63209-62-1

[2-(2-{Phenyl[(E)-(quinolin-8-yl)diazenyl]methylidene}hydrazinyl)phenoxy]acetic acid

Cat. No.: B14492621
CAS No.: 63209-62-1
M. Wt: 425.4 g/mol
InChI Key: DAMIHIVHFSHWPI-UHFFFAOYSA-N
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Description

[2-(2-{Phenyl[(E)-(quinolin-8-yl)diazenyl]methylidene}hydrazinyl)phenoxy]acetic acid is a complex organic compound that features a quinoline ring, a diazenyl group, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-{Phenyl[(E)-(quinolin-8-yl)diazenyl]methylidene}hydrazinyl)phenoxy]acetic acid typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene. The diazenyl group is introduced via a diazotization reaction, where the quinoline derivative is treated with nitrous acid, followed by coupling with a phenylhydrazine derivative. The final step involves the esterification of the phenoxyacetic acid with the diazenyl-quinoline intermediate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring and the phenyl group.

    Reduction: The diazenyl group can be reduced to form the corresponding hydrazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Quinoline N-oxide and phenyl ketones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted quinoline and phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(2-{Phenyl[(E)-(quinolin-8-yl)diazenyl]methylidene}hydrazinyl)phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of heterocyclic compounds and can be used in the development of new ligands for catalysis.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to the presence of the quinoline ring, which can exhibit fluorescence. It is also investigated for its potential as an inhibitor of certain enzymes due to the presence of the diazenyl group.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may act as an anti-cancer agent, given its ability to interact with DNA and inhibit cell proliferation. Additionally, it is studied for its anti-inflammatory and antimicrobial properties.

Industry

In the industrial sector, this compound is used in the development of dyes and pigments due to its chromophoric properties. It is also used in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of [2-(2-{Phenyl[(E)-(quinolin-8-yl)diazenyl]methylidene}hydrazinyl)phenoxy]acetic acid involves its interaction with molecular targets such as DNA, enzymes, and receptors. The quinoline ring can intercalate into DNA, disrupting its structure and function. The diazenyl group can form covalent bonds with nucleophilic sites on enzymes, leading to their inhibition. The phenoxyacetic acid moiety can interact with receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds such as quinine and chloroquine, which also contain the quinoline ring, are used as antimalarial agents.

    Diazenyl compounds: Azo dyes, which contain the diazenyl group, are used extensively in the textile industry.

    Phenoxyacetic acid derivatives: Compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) are used as herbicides.

Uniqueness

What sets [2-(2-{Phenyl[(E)-(quinolin-8-yl)diazenyl]methylidene}hydrazinyl)phenoxy]acetic acid apart is the combination of these three functional groups in a single molecule. This unique structure allows it to exhibit a wide range of chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

CAS No.

63209-62-1

Molecular Formula

C24H19N5O3

Molecular Weight

425.4 g/mol

IUPAC Name

2-[2-[2-[phenyl-(quinolin-8-yldiazenyl)methylidene]hydrazinyl]phenoxy]acetic acid

InChI

InChI=1S/C24H19N5O3/c30-22(31)16-32-21-14-5-4-12-19(21)26-28-24(18-8-2-1-3-9-18)29-27-20-13-6-10-17-11-7-15-25-23(17)20/h1-15,26H,16H2,(H,30,31)

InChI Key

DAMIHIVHFSHWPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2OCC(=O)O)N=NC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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